

Application Notes: Fluorescent Brightener 85 for Fungal Cell Wall Staining

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Compound of Interest

Compound Name: *Fluorescent Brightener 85*

Cat. No.: *B038868*

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Introduction

Fluorescent Brightener 85 (FB 85) is a stilbene-based optical brightening agent that serves as a highly effective fluorochrome for the visualization of fungal cell walls. Its utility in mycology stems from its ability to bind to chitin and cellulose, polysaccharides abundant in fungal cell walls but absent in mammalian cells. This specific binding results in a strong blue or blue-green fluorescence under ultraviolet (UV) illumination, providing a high-contrast image of fungal elements such as hyphae, conidia, and yeasts in a variety of sample types. These characteristics make FB 85 a valuable tool in basic research for studying fungal morphology, growth, and the effects of antifungal agents, as well as in clinical diagnostics for the rapid detection of fungal infections.

Principle of Staining

Fluorescent Brightener 85 functions by absorbing UV light and re-emitting it in the visible blue spectrum. The molecule has a high affinity for β -1,3 and β -1,4 polysaccharides, primarily chitin and cellulose, which are key structural components of fungal cell walls. This non-covalent binding is a rapid process, allowing for quick sample preparation and analysis. The resulting fluorescence clearly delineates the fungal structures from the surrounding background, which typically shows minimal fluorescence. For clinical specimens containing host tissues, a clearing agent such as potassium hydroxide (KOH) is often used in conjunction with FB 85 to reduce background and improve the visibility of fungal elements.

Materials and Reagents

- **Fluorescent Brightener 85** (CAS No. 12224-06-5)
- Distilled or deionized water
- Potassium Hydroxide (KOH), 10% (w/v) solution (for clinical specimens)
- Microscope slides and coverslips
- Pipettes
- Fluorescence microscope with a UV excitation source

Experimental Protocols

Preparation of 0.1% Fluorescent Brightener 85 Staining Solution

- Weigh 0.1 g of **Fluorescent Brightener 85** powder.
- Dissolve the powder in 100 mL of distilled or deionized water.
- Gently warm and stir the solution until the powder is completely dissolved. The resulting solution should be a pale yellow, transparent liquid.
- Store the staining solution in a cool, dry, and dark place. Under these conditions, the solution is stable for extended periods.^[1]

Protocol 1: Staining of Cultured Fungi

This protocol is suitable for the visualization of fungi grown in liquid or on solid media.

- Sample Preparation:
 - For liquid cultures, pellet the fungal cells by centrifugation and wash once with phosphate-buffered saline (PBS).

- For plate cultures, gently scrape a small amount of mycelium or yeast cells and suspend in a drop of water or PBS on a microscope slide.
- Staining:
 - Add one drop of 0.1% FB 85 staining solution to the fungal suspension on the slide.
 - Mix gently with a pipette tip and place a coverslip over the suspension.
- Incubation:
 - Allow the stain to incubate for 1-2 minutes at room temperature.
- Visualization:
 - Observe the slide under a fluorescence microscope using a UV filter set (excitation wavelength in the range of 340-380 nm).[\[2\]](#)
 - Fungal elements will exhibit bright blue or blue-green fluorescence.

Protocol 2: Staining of Fungi in Clinical Specimens (e.g., skin scrapings, sputum)

This protocol incorporates a clearing step with potassium hydroxide to improve visualization in complex samples.

- Sample Preparation:
 - Place the clinical specimen (e.g., skin scraping, a drop of sputum) on a clean microscope slide.
- Clearing and Staining (One-Step Method):
 - Prepare a fresh working solution by mixing equal volumes of 0.1% FB 85 solution and 10% KOH solution.
 - Add one to two drops of the FB 85-KOH working solution to the specimen on the slide.

- Place a coverslip over the specimen.
- Incubation:
 - Allow the slide to stand at room temperature for 5-10 minutes. The incubation time may be extended for thicker specimens to ensure adequate clearing.
- Visualization:
 - Gently press on the coverslip with a paper towel to remove excess liquid and flatten the specimen.
 - Examine the slide under a fluorescence microscope with a UV filter set (excitation in the 340-380 nm range).[2] Fungal hyphae and spores will appear with strong blue to blue-green fluorescence against a darker background.[3]

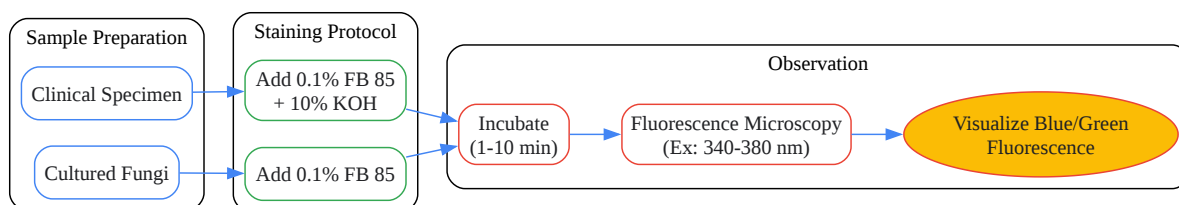
Data Presentation

While specific quantitative data on fluorescence intensity for **Fluorescent Brightener 85** across various fungal species is not extensively available in the reviewed literature, its diagnostic efficacy has been compared to traditional methods. The following table summarizes the comparative detection rates from a study on superficial fungal infections.[3]

Method	Positive Detection Rate (%)
Fluorescent Brightener 85 (0.1%)	84%
Potassium Hydroxide (10%)	52%

Visualizations

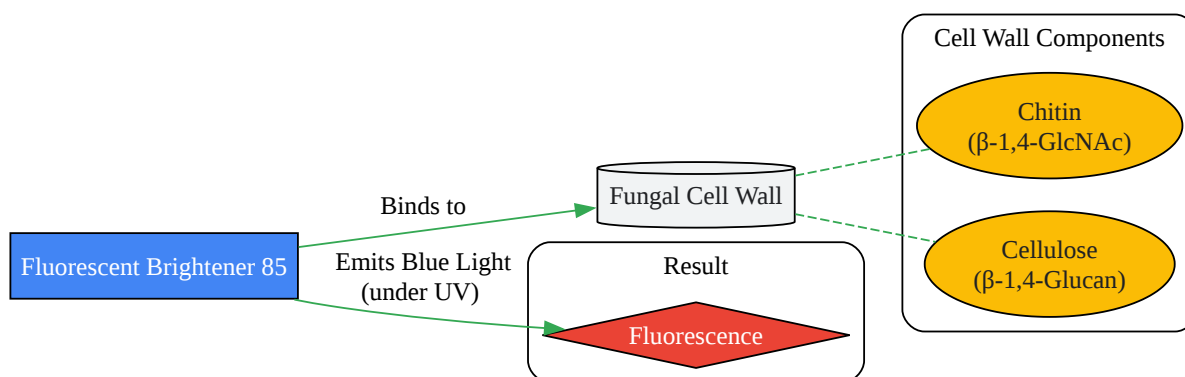
Experimental Workflow for Fungal Staining



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Caption: Workflow for staining fungal cell walls with **Fluorescent Brightener 85**.

Mechanism of Action: Binding to Fungal Cell Wall



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Caption: Interaction of **Fluorescent Brightener 85** with fungal cell wall components.

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References

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